molecular formula C13H8F3NO3 B1429574 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene CAS No. 1019996-86-1

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene

Cat. No.: B1429574
CAS No.: 1019996-86-1
M. Wt: 283.2 g/mol
InChI Key: ANTKACMMIPBFAY-UHFFFAOYSA-N
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Description

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene (CAS: 1019996-86-1) is a fluorinated aromatic compound characterized by a nitro group (-NO₂) and a trifluoromethoxy (-OCF₃) substituent on a biphenyl scaffold. It is synthesized via catalytic methods, such as the photocatalytic coupling of (4-(trifluoromethoxy)phenyl)boronic acid with N-nitrosuccinimide under blue LED irradiation, yielding 80% purity . The compound is primarily utilized as an intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing properties of its substituents, which enhance oxidative stability and bioactivity .

Mechanism of Action

“1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are known for their high stability and unique properties, such as resistance to metabolic degradation, which makes them useful in a variety of applications, including pharmaceuticals .

The nitro group in the compound is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis because it can act as an electrophile, meaning it can accept an electron pair. This makes it reactive with nucleophiles, compounds that donate an electron pair .

The trifluoromethoxy group is an ether that contains a trifluoromethyl group. Ethers are known for their ability to form stable complexes with a variety of compounds, which can influence the compound’s solubility and reactivity .

The benzene ring in the compound is a part of a class of compounds known as aromatic compounds. These compounds are characterized by a cyclic (ring) structure and a conjugated system of electrons. This structure gives them unique chemical stability .

Biological Activity

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, also known as CAS 713-65-5, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC7H4F3NO3
Molecular Weight201.11 g/mol
IUPAC NameThis compound
CAS Number713-65-5

The biological activity of this compound has been linked to its ability to interact with various molecular targets within biological systems. It has shown potential as an enzyme inhibitor, particularly in studies focused on alpha-synuclein fibril formation, suggesting a role in neurodegenerative disease modulation .

Toxicity and Safety

The compound is noted for its irritant effects on the eyes, skin, and respiratory system. Safety data indicates that it may cause serious eye irritation and skin irritation upon contact . Therefore, handling precautions are essential when working with this chemical.

Case Studies

  • Alpha-Synuclein Inhibition : Recent studies have identified this compound as a promising candidate for inhibiting alpha-synuclein fibril formation. In vitro assays demonstrated that it can modulate aggregation kinetics comparable to established inhibitors like SynuClean-D .
  • Antiparasitic Activity : The compound's derivatives have been explored for antiparasitic properties, particularly against Plasmodium species. Modifications to the nitro group have shown enhanced efficacy in animal models .
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. This includes studies focusing on its interactions with enzyme active sites, where it displays competitive inhibition characteristics .

Data Tables

The following table summarizes key findings from various studies related to the biological activity of this compound:

Study FocusFindingsReference
Alpha-Synuclein Fibril FormationModulates aggregation kinetics
Antiparasitic ActivityEffective against Plasmodium species
Enzyme InhibitionExhibits competitive inhibition

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene serves as a crucial intermediate in the synthesis of pharmaceuticals. Its trifluoromethoxy group enhances bioactivity and stability, making it valuable in developing drugs targeting specific biological pathways .

Case Study: Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. Modifications to the trifluoromethoxy group have led to enhanced cytotoxicity against various cancer cell lines, suggesting potential pathways for new anticancer agents.

Material Science

Advanced Materials Development:
This compound is utilized in creating advanced materials such as polymers and coatings due to its excellent thermal and chemical resistance properties. Its unique structure allows for applications in electronics and aerospace industries .

Data Table: Material Properties Comparison

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Polymerization PotentialModerate

Agricultural Chemicals

Building Block for Agrochemicals:
this compound is integral to formulating agrochemicals, particularly herbicides and pesticides. Its structural features improve efficacy while reducing environmental impact .

Case Study: Herbicidal Activity
A study demonstrated that certain derivatives of this compound showed promising herbicidal activity, outperforming existing commercial herbicides against resistant weed species. The introduction of various substituents on the aromatic rings has been found to enhance efficacy.

Analytical Chemistry

Reference Standard:
In analytical chemistry, this compound is employed as a reference standard in methods such as chromatography. It helps researchers achieve accurate and reliable results when quantifying similar compounds .

Safety and Toxicity Considerations

Preliminary safety assessments indicate that this compound may cause irritation to the eyes, skin, and respiratory system. Comprehensive toxicity studies are necessary to determine safe usage levels in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene?

  • The compound has the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . It is a light-yellow liquid at room temperature, sensitive to oxidation, and must be stored in sealed containers under cool, dry conditions. Key spectral data (e.g., ¹H NMR: δ 7.80–7.85 ppm for aromatic protons) confirm its structure .

Q. What is a standard synthetic route for this compound?

  • A common method involves Suzuki-Miyaura coupling between brominated intermediates (e.g., 1-bromo-4-(trifluoromethoxy)benzene) and nitro-substituted aryl boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and ligands are used in anhydrous solvents like ethanol at 60°C. Yields exceeding 75% are achievable .

Q. How is the compound purified post-synthesis, and what analytical methods validate its purity?

  • Purification is typically performed via silica gel column chromatography with hexane/ethyl acetate gradients. Purity is confirmed by HPLC (>98%) , ¹H/¹³C NMR , and mass spectrometry (e.g., EI-MS m/z 314 [M⁺]) .

Q. What safety precautions are required when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling syntheses?

  • Optimize catalyst loading (e.g., 2 mol% Pd(PPh₃)₂Cl₂ + 2 mol% CuI), temperature (60–80°C), and solvent choice (e.g., ethanol or THF). Pre-activating boronic acids with K₃PO₄ enhances coupling efficiency .

Q. What mechanistic insights explain contradictions in catalytic efficiency for nitro-substituted aryl systems?

  • Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring and slowing oxidative addition in Pd-catalyzed reactions. Using electron-rich ligands (e.g., PPh₃) or microwave-assisted heating can accelerate these steps .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in medicinal chemistry applications?

  • The CF₃O group enhances metabolic stability and lipophilicity, making the compound a valuable intermediate for antimalarial 4(1H)-quinolones. Its electron-withdrawing nature also directs electrophilic substitution to specific ring positions .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

  • 2D NMR (COSY, HSQC) and X-ray crystallography clarify regioisomerism in nitro/trifluoromethoxy-substituted products. For example, NOE correlations distinguish para vs. meta substitution patterns .

Q. Can this compound serve as a precursor for liquid crystal or materials science applications?

  • Yes. Ethynyl derivatives (e.g., 1-chloro-2-fluoro-4-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene) exhibit mesogenic properties useful in liquid crystal displays (LCDs) . The rigid aromatic core and fluorinated groups enhance thermal stability .

Q. What computational methods predict the compound’s behavior in catalytic systems?

  • DFT calculations model Pd-catalyzed coupling transition states, identifying energy barriers for oxidative addition/reductive elimination steps. Solvent effects (e.g., ethanol polarity) are simulated using COSMO-RS .

Q. Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis of intermediates .
  • Characterization : Combine NMR (δ 6.7–7.8 ppm for aromatic protons), IR (C-F stretch ~1250 cm⁻¹), and elemental analysis for cross-validation .
  • Safety : Adopt OECD guidelines for handling nitroaromatics, including spill containment and vapor monitoring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Nitro-4-(trifluoromethoxy)benzene (CAS: 713-65-5)

  • Structure: Lacks the biphenyl scaffold, featuring a single benzene ring with -NO₂ and -OCF₃ groups.
  • Synthesis : Prepared via stoichiometric photochemical methods or metal-mediated reactions, with yields up to 80% .
  • Applications: Used as a precursor for SF₅-containing benzimidazoles and quinoxalines via reductive amination .

1-Nitro-4-(Trifluoromethoxy)-2-(Trifluoromethyl)benzene (CAS: 409114-47-2)

  • Structure : Additional -CF₃ group at the 2-position increases electron-withdrawing effects.
  • Properties : Higher molecular weight (275.1 g/mol) and altered reactivity due to steric and electronic effects .
  • Applications: Not explicitly stated, but likely used in high-performance materials due to enhanced fluorination.

1-Nitro-4-(4-(trifluoromethoxy)benzyl)benzene (CAS: 1304788-88-2)

  • Structure : Benzyl linkage instead of direct phenyl coupling.
  • Synthesis : Derived from Cu(II)-mediated dehydrogenation of diphenylmethane derivatives, with yields dependent on catalyst loading .
  • Reactivity : Forms ethene derivatives (e.g., 1,2-bis(4-nitrophenyl)-1,2-bis(4-(trifluoromethoxy)phenyl)ethene) under oxidative conditions .

Functional Group Comparisons

Nitro- and Ethynyl-Substituted Derivatives

  • Example : 1-Chloro-2-fluoro-4-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene (CAS: 105529-58-6).
  • Key Differences : Ethynyl groups introduce conjugation, affecting liquid crystalline behavior and thermal stability.
  • Applications: Potential use in optoelectronics and liquid crystal displays (LCDs) .

Amide and Ester Derivatives

  • Example : Methyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate.
  • Synthesis : Produced via Grignard reactions with methyl 2-chloro-2-oxoacetate (31% yield) .
  • Reactivity : Forms tosylhydrazones, enabling carbene transfer reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Spectral Data (NMR/FTIR)
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene 314.2 Not reported Not reported FTIR: 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-F)
1-Nitro-4-(trifluoromethoxy)benzene 227.1 Not reported 110 (at 0.1 mmHg) ¹H NMR: δ 7.42 (d, Ar-H), 7.23–7.08 (m, Ar-H)
1-Nitro-4-(Trifluoromethoxy)-2-(Trifluoromethyl)benzene 275.1 Not reported Not reported ¹⁹F NMR: δ -58.2 (CF₃O), -63.8 (CF₃)

Preparation Methods

Preparation of Trifluoromethoxybenzene Derivatives

Starting Materials and Initial Reactions

  • Trichloromethoxybenzene to Trifluoromethoxybenzene : The trifluoromethoxy group is introduced by fluorination of trichloromethoxybenzene using anhydrous hydrogen fluoride (HF) in an autoclave reactor at approximately 80°C for 4 to 6 hours under elevated pressure (30-35 kg/cm²). This reaction produces hydrochloric acid as a by-product, which is vented and removed by nitrogen purging. The crude trifluoromethoxybenzene is then purified by atmospheric pressure distillation to isolate the pure product.

  • Alternative Method : Fluorination of p-nitrophenol with carbon tetrachloride in the presence of anhydrous HF, antimony trifluoride (SbF3), and antimony pentachloride (SbCl5) catalysts at 100°C under nitrogen flow, followed by stirring at 150°C, yields 4-trifluoromethoxynitrobenzene directly.

Reaction Conditions

Parameter Conditions Notes
Temperature 80°C (fluorination), 100-150°C (alternative) Controlled heating in autoclave or bomb reactor
Pressure 30-35 kg/cm² (fluorination) High pressure required for HF reaction
Reaction Time 4-6 hours (fluorination), 2 hours (alternative) Sufficient for complete substitution
Catalysts SbF3 and SbCl5 (alternative method) Facilitate fluorination
By-products Hydrochloric acid Removed by purging and venting

Nitration of Trifluoromethoxybenzene

Nitration Procedure

  • The nitration is performed by reacting trifluoromethoxybenzene with a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.
  • The reaction temperature is carefully controlled, starting at about 0°C and gradually increasing to 30-35°C over the course of 2 hours.
  • The nitration predominantly yields the para-nitro isomer (about 90%) with minor ortho isomer formation.
  • The reaction mixture is quenched in ice-cold water, and the organic layer is separated using dichloromethane (DCM).
  • The solvent is evaporated to isolate 1-nitro-4-(trifluoromethoxy)benzene.

Reaction Conditions and Yields

Parameter Conditions Outcome
Temperature 0°C to 35°C Controlled to favor para isomer
Reaction Time ~2 hours Complete nitration
Nitrating Mixture HNO3 (58.24 g) + H2SO4 (174.24 g) Strong acids for electrophilic substitution
Solvent Dichloromethane (590 g) Extraction and isolation
Isomer Distribution Para isomer ~90%, ortho minor High selectivity for para
By-products Sulfuric acid, water Removed during workup
Yield Approx. 135 g from 118 g starting trifluoromethoxybenzene High yield nitration

Purification and Isolation Techniques

  • The crude nitration product is purified by solvent extraction using dichloromethane.
  • The organic layers are combined, dried over sodium sulfate (Na2SO4), filtered, and evaporated under reduced pressure.
  • Additional purification steps such as recrystallization or distillation may be employed to achieve purity levels ranging from 90% to 99.5%.

Summary Table of Preparation Methods

Step Reagents & Conditions Key Notes Yield / Purity
Fluorination Trichloromethoxybenzene + anhydrous HF, 80°C, 4-6 hrs, 30-35 kg/cm² pressure High-pressure fluorination in autoclave Pure trifluoromethoxybenzene isolated by distillation
Alternative Fluorination p-Nitrophenol + CCl4 + HF + SbF3 + SbCl5, 100-150°C, 2 hrs Catalyzed fluorination under nitrogen flow Direct synthesis of trifluoromethoxynitrobenzene
Nitration Trifluoromethoxybenzene + HNO3 + H2SO4, 0-35°C, 2 hrs Para isomer favored, DCM extraction ~90% para isomer, high yield (~135 g from 118 g)
Purification DCM extraction, drying, evaporation Removal of acids and solvents Purity 90-99.5%

Research Findings and Notes

  • The nitration step is highly selective for the para position due to the electron-withdrawing effect of the trifluoromethoxy group, which directs electrophilic substitution.
  • The fluorination step requires careful handling of anhydrous HF and high-pressure equipment due to the corrosive and hazardous nature of reagents.
  • The alternative fluorination method using p-nitrophenol and carbon tetrachloride with SbF3/SbCl5 catalysts offers a direct route to the nitro-substituted trifluoromethoxybenzene, potentially simplifying the synthesis.
  • Purity control is critical for subsequent applications, especially in pharmaceutical intermediate synthesis, where impurities can affect biological activity.
  • The process described in patent WO2016125185A2 provides a robust industrially scalable approach with detailed reaction parameters and safety considerations.

Properties

IUPAC Name

1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTKACMMIPBFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733093
Record name 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019996-86-1
Record name 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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